1-(2-Chloroethoxy)-4-propoxybenzene
Overview
Description
“1-(2-Chloroethoxy)-4-propoxybenzene” is likely an organic compound containing a benzene ring with two ether groups attached. One of the ether groups contains a chlorine atom .
Molecular Structure Analysis
The molecule likely contains a benzene ring, two ether groups (which are oxygen atoms bonded to two carbon atoms), and a chlorine atom . The exact structure would depend on the positions of these groups on the benzene ring.Scientific Research Applications
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Synthesis of Temperature-Responsive Block Copolymers
- Application : The compound is used in the synthesis of temperature-responsive block copolymers, which are polymers whose physical and chemical properties can be adjusted by external stimuli such as temperature .
- Method : The compound is used in the redox polymerization and the reversible addition-fragmentation chain transfer (RAFT) polymerization . The synthesized temperature-responsive block copolymer is characterized using various instruments and methods .
- Results : The resulting polymers have been extensively researched with the goal of developing intelligent materials for a variety of applications, including nanotechnology and biotechnology .
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Synthesis of Pyrazole Derivatives
- Application : The compound is used in the synthesis of pyrazole derivatives via the Vilsmeier-Haack reaction .
- Method : The structure of the synthesized compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
- Results : The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells, organic light-emitting diodes, and natural products .
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Improved Ether-Based Battery Electrolytes
- Application : The compound is used in the development of improved ether-based battery electrolytes .
- Method : The compound is used as the base solvent in a localized high-concentration electrolyte (LHCE) system .
- Results : The resulting electrolyte system could potentially improve the performance of batteries .
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Flame-Retardant and Oxidation-Proof Chloroether Electrolyte for Lithium-Metal Batteries
- Application : The compound is used in the development of flame-retardant and oxidation-proof chloroether electrolytes for lithium-metal batteries .
- Method : The compound is used as the base solvent in a localized high-concentration electrolyte (LHCE) system . The electrolyte system contained lithium bis (fluorosulfonyl)imide (LiFSI), Cl-DEE, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .
- Results : The resulting electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V .
-
Synthesis of Pyrazole Derivatives via the Vilsmeier-Haack Reaction
- Application : The compound is used in the synthesis of pyrazole derivatives via the Vilsmeier-Haack reaction .
- Method : The structure of the synthesized compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
- Results : The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells, organic light-emitting diodes, and natural products .
-
Flame-Retardant and Oxidation-Proof Chloroether Electrolyte for Lithium-Metal Batteries
- Application : The compound is used in the development of flame-retardant and oxidation-proof chloroether electrolytes for lithium-metal batteries .
- Method : The compound is used as the base solvent in a localized high-concentration electrolyte (LHCE) system . The electrolyte system contained lithium bis (fluorosulfonyl)imide (LiFSI), Cl-DEE, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .
- Results : The resulting electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V .
-
Synthesis of Pyrazole Derivatives via the Vilsmeier-Haack Reaction
- Application : The compound is used in the synthesis of pyrazole derivatives via the Vilsmeier-Haack reaction .
- Method : The structure of the synthesized compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
- Results : The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells , organic light-emitting diodes , and natural products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloroethoxy)-4-propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h3-6H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECGGZPJZOZRRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651110 | |
Record name | 1-(2-Chloroethoxy)-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)-4-propoxybenzene | |
CAS RN |
915923-28-3 | |
Record name | 1-(2-Chloroethoxy)-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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